

Application Notes and Protocols: Preparation of BMS-935177 Stock Solution

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of stock solutions of **BMS-935177**, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical and Solubility Data

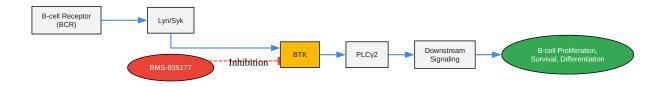
A summary of the key quantitative data for **BMS-935177** is presented in the table below for easy reference. This information is essential for accurate preparation of stock solutions and subsequent dilutions.



Property	Value	Citations
Molecular Weight	502.56 g/mol	[1]
CAS Number	1231889-53-4	[1]
Appearance	Light yellow to yellow solid	[1]
Solubility in DMSO	Up to 100 mg/mL (198.98 mM)	[2]
Solubility in Ethanol	Up to 100 mg/mL (198.98 mM)	[2]
Solubility in Water	Insoluble	[2]
Storage of Powder	3 years at -20°C; 2 years at 4°C	[1]
Storage of Solution	2 years at -80°C in solvent; 1 year at -20°C in solvent	[1]

Mechanism of Action: BTK Inhibition

BMS-935177 functions as a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family.[2][3][4] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival.[3][5] By inhibiting BTK, **BMS-935177** effectively blocks downstream signaling cascades, making it a valuable tool for studying B-cell malignancies and autoimmune diseases.[4][5]



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Figure 1: Simplified diagram of the BTK signaling pathway and the inhibitory action of **BMS-935177**.



Experimental Protocols

Accurate preparation of **BMS-935177** solutions is fundamental for reliable experimental outcomes. Below are detailed protocols for preparing stock and working solutions for both in vitro and in vivo applications.

Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for in vitro assays.

Materials:

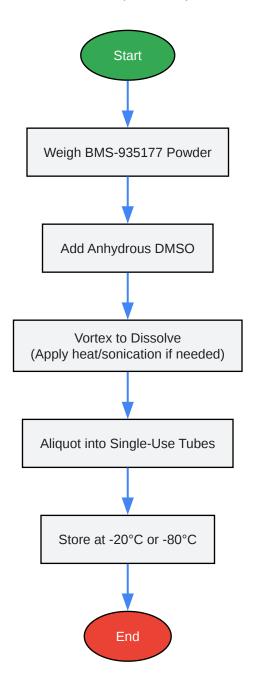
- BMS-935177 powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- · Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes

Procedure:

- Weighing the Compound: Accurately weigh out a precise amount of BMS-935177 powder.
 For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.026 mg of BMS-935177 (Molecular Weight = 502.56 g/mol).
- Dissolution: Add the weighed BMS-935177 to a sterile tube. Using a calibrated pipette, add the calculated volume of DMSO. For 5.026 mg of BMS-935177, add 1 mL of DMSO to achieve a 10 mM concentration.
- Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle
 warming (up to 60°C) and sonication can be used to aid dissolution if precipitation is
 observed.[1]



• Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]



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Figure 2: Experimental workflow for the preparation of a **BMS-935177** stock solution.

Preparation of Working Solutions for In Vitro and In Vivo Studies



For cell-based assays, the DMSO stock solution is typically diluted in culture medium to the final desired concentration. It is important to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

For in vivo experiments, specific formulations are required to ensure bioavailability and minimize toxicity. Below are examples of formulations for oral administration. Note: It is recommended to prepare these working solutions fresh on the day of use.[1]

Formulation 1: PEG300, Tween-80, and Saline

This protocol yields a clear solution.

- Start with a 37.5 mg/mL stock solution of **BMS-935177** in DMSO.
- To prepare 1 mL of working solution, take 100 μL of the DMSO stock solution.
- Add 400 µL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is clear.
- Add 450 μL of saline to reach a final volume of 1 mL.[1]

Formulation 2: SBE-β-CD in Saline

This protocol results in a suspended solution.

- Start with a 37.5 mg/mL stock solution of BMS-935177 in DMSO.
- To prepare 1 mL of working solution, add 100 μ L of the DMSO stock solution to 900 μ L of 20% SBE- β -CD in saline.
- Mix thoroughly to ensure a uniform suspension.[1]

Formulation 3: Corn Oil

This formulation can be used for oral and intraperitoneal injections.

Prepare a 10 mg/mL stock solution of BMS-935177 in DMSO.



- For a 1 mL working solution, add 50 μ L of the clear DMSO stock solution to 950 μ L of corn oil.
- Mix evenly. The mixed solution should be used immediately.[2]

Concluding Remarks

The protocols and data provided in these application notes are intended to serve as a guide for the effective use of **BMS-935177** in a research setting. Careful adherence to these guidelines will help ensure the integrity and reproducibility of your experimental findings. Always refer to the manufacturer's specific instructions and safety data sheets for handling and storage.

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